

Application Notes and Protocols for Calcium Influx Assay with Fasiglifam Treatment

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Compound of Interest

Compound Name: *Fasiglifam*

Cat. No.: *B1672068*

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Introduction

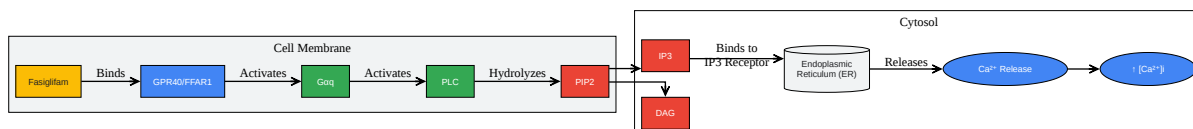
Fasiglifam (TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).^{[1][2]} GPR40 is predominantly expressed on pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).^[2] Upon activation by agonists like **Fasiglifam**, GPR40 couples to the G α q/11 protein, initiating a signaling cascade that results in the mobilization of intracellular calcium ($[Ca^{2+}]_i$).^[2] ^[3] This increase in cytosolic calcium is a key second messenger that promotes the fusion of insulin-containing granules with the cell membrane and subsequent insulin release.^[2] Therefore, monitoring intracellular calcium flux is a primary method for evaluating the activity of GPR40 agonists.

This document provides detailed application notes and protocols for performing a calcium influx assay using the fluorescent indicator Fluo-4 AM to characterize the pharmacological activity of **Fasiglifam** on cells expressing GPR40.

GPR40 Signaling Pathway with Fasiglifam

Activation of GPR40 by **Fasiglifam** initiates a well-defined signaling pathway leading to an increase in intracellular calcium. The binding of **Fasiglifam** to GPR40 triggers the activation of the Gq protein, which in turn activates phospholipase C (PLC).^[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol.[2]



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Fasiglifam-induced GPR40 signaling pathway.

Quantitative Data: Potency of Fasiglifam

The potency of **Fasiglifam** in inducing calcium influx is typically quantified by its half-maximal effective concentration (EC₅₀). The following table summarizes the reported EC₅₀ values for **Fasiglifam** in different cell lines expressing GPR40.

Cell Line	Assay Type	EC ₅₀ (nM)	Reference
CHO cells expressing hGPR40	IP Production	72	[1]
CHO cells expressing hGPR40	Calcium Flux (FLIPR)	29.6	[1]
CHO cells expressing hFFA1	Calcium Flux (FLIPR)	29.6	[1]

Experimental Protocol: Calcium Influx Assay

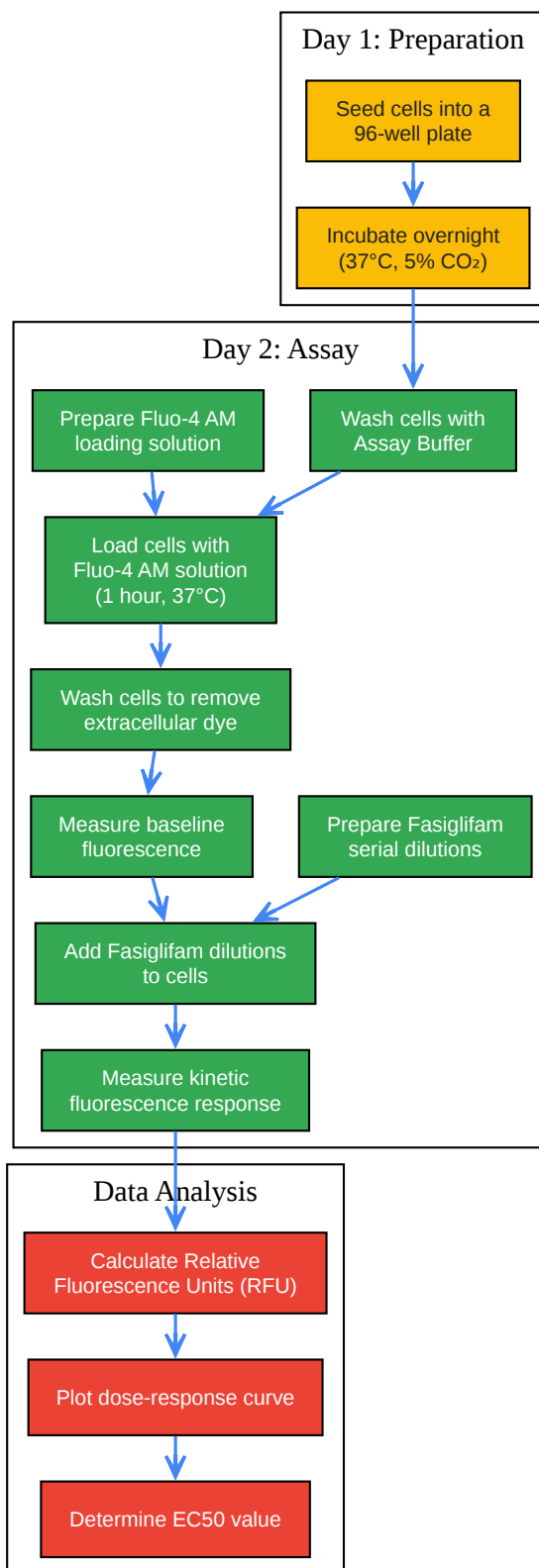
This protocol is designed for a 96-well plate format using a fluorescence plate reader.

Materials and Reagents

- Cell Line: A suitable cell line expressing GPR40, such as Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) or a pancreatic β -cell line like MIN6.
- **Fasiglifam** (TAK-875): Prepare a stock solution in DMSO.
- Fluo-4 AM: A fluorescent calcium indicator.
- Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
- Probenecid: An anion transport inhibitor to improve intracellular dye retention (optional, but recommended).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM for MIN6 cells).
- 96-well black, clear-bottom plates.
- Fluorescence plate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm.

Experimental Workflow

The workflow for the calcium influx assay involves cell preparation, dye loading, compound addition, and fluorescence measurement.



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Experimental workflow for the calcium influx assay.

Detailed Protocol

1. Cell Plating (Day 1):

- Culture GPR40-expressing cells to ~80-90% confluency.
- Harvest and resuspend the cells in fresh culture medium.
- Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 μ L of culture medium.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagents (Day 2):

- **Fasiglifam** Solutions: Prepare a serial dilution of **Fasiglifam** in Assay Buffer. The final concentrations should typically range from 0.1 nM to 10 μ M. Prepare these at a 2X or 4X final concentration, depending on the liquid handling capabilities of the plate reader.
- Fluo-4 AM Loading Solution:
 - Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
 - On the day of the assay, prepare the loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 μ M in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.

3. Dye Loading (Day 2):

- Gently remove the culture medium from the wells.
- Wash the cells once with 100 μ L of Assay Buffer.
- Add 100 μ L of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.

- Following incubation, gently wash the cells twice with 100 μ L of Assay Buffer to remove any extracellular dye. After the final wash, leave 100 μ L of Assay Buffer in each well.

4. Calcium Flux Measurement (Day 2):

- Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be capable of kinetic reads.
- Place the cell plate into the plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
- Record a stable baseline fluorescence for 10-20 seconds.
- Using the instrument's integrated liquid handler, add the prepared **Fasiglifam** dilutions to the corresponding wells.
- Immediately begin recording the fluorescence signal kinetically for 90-180 seconds.

5. Data Analysis:

- The change in intracellular calcium is measured as the change in fluorescence intensity over time.
- The response in each well can be calculated as the maximum fluorescence intensity minus the baseline fluorescence (Δ RFU).
- Plot the Δ RFU against the logarithm of the **Fasiglifam** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting and Considerations

- **Cell Health:** Ensure cells are healthy and not over-confluent, as this can affect their response.
- **Dye Loading:** Inconsistent dye loading can lead to variability. Ensure thorough mixing of the loading solution and consistent incubation times.

- **Compound Solubility:** **Fasiglifam** is soluble in DMSO. Ensure that the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).
- **Signal Quenching:** Some compounds can interfere with the fluorescence signal. It is advisable to run a control with the compound in the absence of cells to check for auto-fluorescence or quenching.
- **Glucose Dependence:** The activity of GPR40 agonists can be glucose-dependent. For assays with pancreatic β -cell lines like MIN6, it is important to consider the glucose concentration in the Assay Buffer, as **Fasiglifam**'s potentiation of insulin secretion is more pronounced at higher glucose levels.[1]

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